molecular formula C8H9ClN2O B15260437 2-chloro-N-(3-methylpyridin-2-yl)acetamide

2-chloro-N-(3-methylpyridin-2-yl)acetamide

Cat. No.: B15260437
M. Wt: 184.62 g/mol
InChI Key: AEPUTQSJKYTOOP-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methylpyridin-2-yl)acetamide is a chemical compound with the molecular formula C8H9ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methylpyridin-2-yl)acetamide typically involves the reaction of 3-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: formation of the acid chloride and subsequent reaction with 2-chloroacetamide. The reaction conditions are optimized for yield and purity, and the product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.

Major Products

Scientific Research Applications

2-chloro-N-(3-methylpyridin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell division .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-methylpyridin-3-yl)acetamide
  • 2-chloro-N-(4-methylpyridin-2-yl)acetamide
  • 2-chloro-N-(3-ethylpyridin-2-yl)acetamide

Uniqueness

2-chloro-N-(3-methylpyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research .

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

2-chloro-N-(3-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C8H9ClN2O/c1-6-3-2-4-10-8(6)11-7(12)5-9/h2-4H,5H2,1H3,(H,10,11,12)

InChI Key

AEPUTQSJKYTOOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CCl

Origin of Product

United States

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